

In-Depth Technical Guide: 13C NMR Spectral Data of Allyl Ethyl Ether

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Compound of Interest		
Compound Name:	Allyl ethyl ether	
Cat. No.:	B1329561	Get Quote

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This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for **allyl ethyl ether**. The information enclosed is intended to support research, analytical, and quality control activities where the identification and characterization of this compound are crucial. This document presents quantitative spectral data, a detailed experimental protocol, and a structural visualization to aid in data interpretation.

Executive Summary

Allyl ethyl ether is a common organic compound with applications in various chemical syntheses. Its structural elucidation is fundamental for its use in research and development. 13C NMR spectroscopy is a powerful analytical technique for the unambiguous structural confirmation and purity assessment of organic molecules. This guide presents the complete 13C NMR spectral data for allyl ethyl ether, including chemical shift assignments for each carbon atom, to serve as a reliable reference for scientists.

13C NMR Spectral Data

The 13C NMR spectrum of **allyl ethyl ether** (C5H10O) exhibits five distinct signals, corresponding to the five unique carbon environments in the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.



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Table 1: 13C NMR Chemical Shift Data for Allyl Ethyl

Ether

Carbon Atom	Chemical Structure	Chemical Shift (δ) in ppm
C1	CH3-CH2-O-CH2-CH=CH2	15.18
C2	CH3-CH2-O-CH2-CH=CH2	65.55
C3	CH3-CH2-O-CH2-CH=CH2	71.58
C4	CH3-CH2-O-CH2-CH=CH2	116.81
C5	CH3-CH2-O-CH2-CH=CH2	135.09

Solvent: Chloroform-d (CDCl3)

Experimental Protocol

The 13C NMR spectral data presented in this guide were obtained using a standard high-resolution NMR spectroscopy protocol.

Instrumentation:

Spectrometer: JEOL JNM-ECA-500 NMR Spectrometer

• Frequency: 125.7 MHz for 13C nucleus

Sample Preparation:

A dilute solution of allyl ethyl ether was prepared in deuterated chloroform (CDCl3). CDCl3
serves as both the solvent and the internal lock signal for the spectrometer. A small amount
of tetramethylsilane (TMS) was added as an internal chemical shift reference (δ = 0.00 ppm).

Data Acquisition:

- The spectrum was acquired at room temperature.
- A standard pulse program for proton-decoupled 13C NMR was utilized to simplify the spectrum, resulting in a single peak for each unique carbon atom.



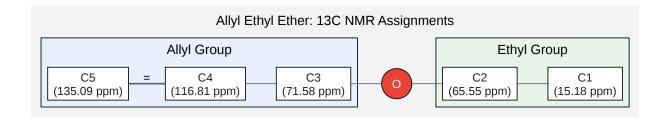
A sufficient number of scans were accumulated to achieve an adequate signal-to-noise ratio.

Data Processing:

- The raw data (Free Induction Decay, FID) was processed using a Fourier transform.
- Phase correction and baseline correction were applied to the transformed spectrum to ensure accurate peak integration and chemical shift determination.
- The chemical shifts were referenced to the TMS signal at 0.00 ppm.

Visualization of Allyl Ethyl Ether Structure and 13C NMR Signal Assignment

The following diagram illustrates the molecular structure of **allyl ethyl ether** and the corresponding assignment of the 13C NMR chemical shifts to each carbon atom.



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Caption: Molecular structure of allyl ethyl ether with 13C NMR chemical shift assignments.

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